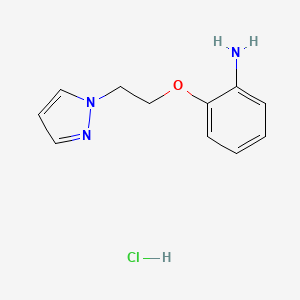
2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride
概要
説明
2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride, also known as 2-PEPA-HCl, is an organic compound belonging to the family of pyrazole derivatives. It is a white, crystalline solid that is soluble in water and ethanol. 2-PEPA-HCl has been used in a variety of scientific and medical research applications, due to its ability to act as a potent agonist at the 5-HT2A serotonin receptor. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-PEPA-HCl.
科学的研究の応用
2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride has been used in a variety of scientific and medical research applications. It has been used to study the role of serotonin receptors in the central nervous system, as well as its effects on learning, memory, and behavior. It has also been used to study the effects of serotonin on the cardiovascular system, as well as its effects on blood pressure and heart rate. Additionally, 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride has been used to study the effects of serotonin on the gastrointestinal system, as well as its effects on nausea and vomiting.
作用機序
2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride acts as a potent agonist at the 5-HT2A serotonin receptor. This receptor is located in the central nervous system and is involved in a variety of physiological and psychological processes, including learning, memory, behavior, and emotions. When 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride binds to the 5-HT2A receptor, it activates the receptor, resulting in a cascade of biochemical and physiological effects.
生化学的および生理学的効果
The activation of the 5-HT2A receptor by 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride results in the release of neurotransmitters such as serotonin and norepinephrine, which can have a variety of effects on the body. These effects can include increased alertness, improved mood, increased energy levels, increased focus, and improved memory. Additionally, 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride can also affect the cardiovascular system, resulting in increased heart rate and blood pressure.
実験室実験の利点と制限
The main advantage of using 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride in laboratory experiments is its potency. It is a highly potent agonist at the 5-HT2A receptor, making it an ideal tool for studying the effects of serotonin on the body. Additionally, 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride is relatively easy to synthesize and is relatively stable in aqueous solutions. However, one limitation of using 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride in laboratory experiments is its cost. It is a relatively expensive compound, making it difficult to use in large-scale experiments.
将来の方向性
There are a number of potential future directions for the use of 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride in scientific and medical research. One potential direction is the use of 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride in the development of new drugs for the treatment of depression and anxiety. Additionally, 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride could be used in the development of new drugs to treat a variety of other conditions, such as Alzheimer’s disease and Parkinson’s disease. Finally, 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride could be used to study the effects of serotonin on other areas of the body, such as the immune system and the endocrine system.
特性
IUPAC Name |
2-(2-pyrazol-1-ylethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c12-10-4-1-2-5-11(10)15-9-8-14-7-3-6-13-14;/h1-7H,8-9,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDZRKCCPZTZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCN2C=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B1389956.png)
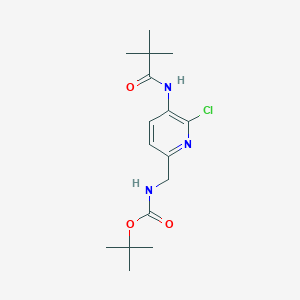
![3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide](/img/structure/B1389959.png)
![3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide](/img/structure/B1389961.png)
![3-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide](/img/structure/B1389962.png)
![N-Benzyl-4-[(2-bromoacetyl)amino]benzamide](/img/structure/B1389964.png)
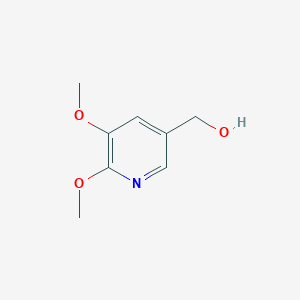
![4-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B1389970.png)
![N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide](/img/structure/B1389972.png)
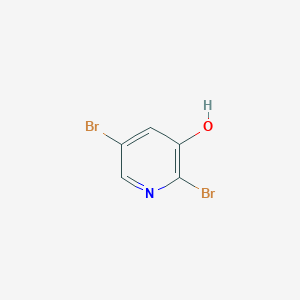
![3-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/structure/B1389974.png)
![Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate-methanol (2:1)](/img/structure/B1389976.png)
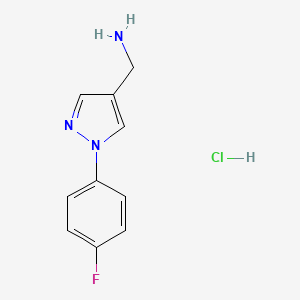
![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B1389978.png)